molecular formula C10H11NO B13620999 N-(3-Ethenylphenyl)acetamide CAS No. 7766-62-3

N-(3-Ethenylphenyl)acetamide

Cat. No.: B13620999
CAS No.: 7766-62-3
M. Wt: 161.20 g/mol
InChI Key: QOTMVGDNCYAWTD-UHFFFAOYSA-N
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Description

N-(3-Ethenylphenyl)acetamide is an acetamide derivative intended for research and development purposes. Compounds within this chemical class are frequently utilized in medicinal chemistry and materials science research. In pharmaceutical research, analogous N-(substituted phenyl)acetamide structures have served as key intermediates or core scaffolds in developing biologically active molecules. For instance, similar compounds have been investigated as selective agonists for receptors like the dopamine D4 receptor . In materials science, research on related nitrophenyl acetamide derivatives has explored their nonlinear optical (NLO) properties for potential applications in photonic devices and frequency conversion . The molecular structure of this compound, featuring an acetamide group linked to a phenyl ring with an ethenyl substituent, suggests potential for further chemical modification, making it a candidate for building more complex molecular architectures. The specific physicochemical properties, spectral data, and handling instructions for this compound should be confirmed by the laboratory prior to use. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7766-62-3

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-(3-ethenylphenyl)acetamide

InChI

InChI=1S/C10H11NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12)

InChI Key

QOTMVGDNCYAWTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C=C

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving N 3 Ethenylphenyl Acetamide

Reactivity of the Acetamide (B32628) Functionality

The acetamide group, an amide linkage to an aromatic ring, exhibits reactivity typical of secondary amides, influenced by the electronic effects of the phenyl ring and the vinyl substituent.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution at the carbonyl carbon of the acetamide group in N-(3-Ethenylphenyl)acetamide is a fundamental reaction, though it is generally less facile than in other carboxylic acid derivatives like esters or acid chlorides. The mechanism typically proceeds through a tetrahedral intermediate.

The reactivity of the acetamide can be enhanced under acidic or basic conditions. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Under basic conditions, a strong nucleophile such as hydroxide can directly attack the carbonyl carbon.

ConditionMechanistic StepsKey Intermediates
Acid-Catalyzed 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack on the carbonyl carbon. 3. Proton transfer. 4. Elimination of the leaving group.Protonated carbonyl, Tetrahedral intermediate
Base-Catalyzed 1. Nucleophilic attack by a strong nucleophile (e.g., OH⁻). 2. Formation of a tetrahedral intermediate. 3. Elimination of the amide leaving group.Tetrahedral intermediate

Amide Bond Hydrolysis and Formation Pathways

The hydrolysis of the amide bond in this compound to yield 3-vinylaniline (B102275) and acetic acid is a classic example of nucleophilic acyl substitution. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 3-vinylaniline lead to the formation of acetic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide ion, the hydroxide directly attacks the carbonyl carbon. This results in a tetrahedral intermediate which then collapses, expelling the (3-ethenylphenyl)amide anion as the leaving group. A final proton transfer from the newly formed carboxylic acid to the amide anion gives the carboxylate and 3-vinylaniline.

The formation of this compound can be achieved through the reaction of 3-vinylaniline with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This reaction also proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 3-vinylaniline acts as the nucleophile.

Proton-Coupled Electron Transfer Processes in Amidyl Radical Generation

Amidyl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations. One pathway to generate amidyl radicals from N-aryl amides like this compound is through proton-coupled electron transfer (PCET). PCET is a redox process where both a proton and an electron are transferred, often in a concerted step.

In the context of this compound, a photocatalyst, upon excitation, can act as a potent oxidant. This excited-state photocatalyst can then engage in a PCET event with the amide N-H bond. This process involves the simultaneous abstraction of the amide proton by a suitable base and the transfer of an electron from the amide to the photocatalyst. This concerted mechanism avoids the formation of high-energy charged intermediates that would be involved in a stepwise process. acs.orgacs.org

The resulting amidyl radical is centered on the nitrogen atom and is stabilized by resonance with the aromatic ring. This radical can then undergo further reactions, such as intramolecular cyclizations or intermolecular additions.

PCET ComponentRole in Amidyl Radical Generation from this compound
Substrate This compound (acts as the electron and proton donor)
Photocatalyst Absorbs light and becomes a strong oxidant to accept an electron.
Base Accepts the proton from the amide N-H bond.
Overall Process Concerted transfer of a proton and an electron to generate the amidyl radical.

Reactivity of the Ethenyl Group in this compound

The ethenyl (vinyl) group attached to the phenyl ring is an additional site of reactivity in this compound, allowing for reactions typical of alkenes.

Electrophilic Addition Reactions to the Alkene

The double bond of the ethenyl group is electron-rich and can undergo electrophilic addition reactions. In these reactions, an electrophile (E⁺) adds to one of the carbon atoms of the double bond, forming a carbocation intermediate. This carbocation is then attacked by a nucleophile (Nu⁻).

The regioselectivity of the addition is governed by the stability of the carbocation intermediate. The addition of an electrophile to the terminal carbon of the ethenyl group results in a benzylic carbocation, which is stabilized by resonance with the aromatic ring. Consequently, the nucleophile will preferentially attack the benzylic carbon. This is an example of Markovnikov addition.

Common electrophilic additions include hydrohalogenation (addition of HX), hydration (addition of H₂O in the presence of an acid catalyst), and halogenation (addition of X₂).

Radical Polymerization Mechanisms

The ethenyl group of this compound makes it a monomer that can undergo radical polymerization to form poly(this compound). This process involves three main steps: initiation, propagation, and termination.

Initiation: The polymerization is initiated by a radical initiator, which is a molecule that can readily decompose upon heating or irradiation to form free radicals. This radical then adds to the double bond of a monomer molecule, creating a new radical species.

Propagation: The newly formed radical adds to the double bond of another monomer molecule, and this process repeats, leading to the growth of a polymer chain. The addition typically occurs in a head-to-tail fashion to generate the more stable benzylic radical.

Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other. This can occur through combination, where the two chains form a single bond, or through disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in one saturated and one unsaturated polymer chain.

The kinetics of such polymerizations can be complex, influenced by factors such as monomer concentration, initiator concentration, and temperature. For a related monomer, N-methyl N-vinyl acetamide, the rate of polymerization (Rp) was found to follow the general kinetic expression for radical polymerization, being proportional to the monomer concentration and the square root of the initiator concentration under certain conditions. researchgate.net

Polymerization StageDescription
Initiation Generation of free radicals and their addition to the first monomer unit.
Propagation Sequential addition of monomer units to the growing polymer radical chain.
Termination Reaction between two polymer radicals to end chain growth.

Chain Growth Polymerization Kinetics and Thermodynamics

This compound can serve as a monomer in chain-growth polymerization, a process where monomers add sequentially to a growing polymer chain's active site. wikipedia.org The polymerization proceeds through the typical stages of initiation, propagation, and termination. wikipedia.org

Kinetics: The rate of polymerization is influenced by the concentrations of the monomer and the initiator. In a typical radical polymerization, the rate of propagation (R_p) can be expressed as:

R_p = k_p[M][M•]

Thermodynamics: The feasibility of polymerization is governed by the Gibbs free energy change (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation ΔG_p = ΔH_p - TΔS_p. slideshare.net

Enthalpy (ΔH_p): The polymerization of vinyl compounds like this compound is generally an exothermic process. This is because a weaker π-bond in the ethenyl group (approx. 64 kcal/mol) is broken and replaced by a stronger σ-bond in the polymer backbone (approx. 83 kcal/mol), resulting in a net release of energy. libretexts.org For most alkene polymerizations, the enthalpy change is typically negative. libretexts.org

Entropy (ΔS_p): The entropy change for polymerization is invariably negative. libretexts.org This is due to the loss of translational degrees of freedom as many individual monomer molecules are converted into a single, much larger polymer chain. libretexts.org

Because the entropy term (-TΔS_p) is positive, it opposes the negative enthalpy term. This opposition introduces the concept of a "ceiling temperature" (T_c), above which the polymerization becomes thermodynamically unfavorable (ΔG_p > 0).

Table 1: General Thermodynamic Parameters for Vinyl Polymerization

Thermodynamic ParameterTypical SignRationaleImplication
ΔH_p (Enthalpy)NegativeConversion of one C=C π-bond into a more stable C-C σ-bond is exothermic. libretexts.orgFavors polymerization.
ΔS_p (Entropy)NegativeLoss of degrees of freedom as monomers are enchained. libretexts.orgDisfavors polymerization.
ΔG_p (Gibbs Free Energy)Negative (below T_c)The enthalpic contribution dominates at lower temperatures.Polymerization is spontaneous below the ceiling temperature.

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, the most prominent example being the Diels-Alder reaction. wikipedia.org This reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile to form a six-membered ring. sigmaaldrich.com

The reactivity of the dienophile is a critical factor in the Diels-Alder reaction's success and rate. Electron-withdrawing groups attached to the alkene generally increase the reaction rate in a normal-demand Diels-Alder reaction, while electron-donating groups accelerate inverse-electron-demand Diels-Alder reactions. wikipedia.org In this compound, the ethenyl group is attached to an acetamidophenyl ring. The acetamido group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring and, to a lesser extent, the ethenyl group. This makes the ethenyl group in this compound moderately activated for normal-demand Diels-Alder reactions but potentially more suitable for inverse-electron-demand variants where the diene is electron-poor.

Lewis acid catalysis can be employed to enhance the reactivity of dienophiles in Diels-Alder reactions. mdpi.com The Lewis acid coordinates to an electron-rich site on the dienophile or a substituent, effectively lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).

Table 2: Effect of Dienophile Substituents on Diels-Alder Reaction Rates

Substituent Type on AlkeneExample GroupEffect on Reaction Rate (Normal Demand)
Electron-Withdrawing-CHO, -COR, -COOR, -CNIncreases
Electron-Donating-Alkyl, -OR, -NR₂Decreases
Conjugated-Aryl, -VinylGenerally Increases

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is controlled by the electronic properties of the two substituents: the ethenyl group and the acetamide group.

Both the acetamide and ethenyl groups influence the electron density of the aromatic ring through a combination of inductive and resonance effects.

Ethenyl Group (-CH=CH₂): The ethenyl (or vinyl) group can donate electron density to the aromatic ring via resonance by delocalization of its π-electrons. This effect increases the electron density at the ortho and para positions, making the ethenyl group an activating group.

The combined influence of these two activating groups makes the aromatic ring of this compound significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself.

In electrophilic aromatic substitution, the positions at which substitution occurs are determined by the directing effects of the substituents already present on the ring. vanderbilt.edu Activating groups are typically ortho-, para-directors because they stabilize the carbocation intermediate (the arenium ion) formed during the attack at these positions through resonance. vanderbilt.edulibretexts.org

Both the acetamide and ethenyl groups are activating and therefore act as ortho-, para-directors. stackexchange.comutexas.edu In this compound, the substituents are in a meta relationship to each other. The directing effects are therefore considered relative to each substituent's position:

The acetamide group at position 1 directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para).

The ethenyl group at position 3 directs incoming electrophiles to positions 2 (ortho), 4 (para), and 5 (ortho).

The positions most strongly activated are those that are ortho or para to both groups, or where the directing effects reinforce each other. In this case, positions 2 and 4 are ortho to the powerful acetamido director and are also ortho/para to the ethenyl director. Position 6 is para to the acetamido group. Position 5 is ortho to the ethenyl group but meta to the acetamido group. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, with steric hindrance potentially playing a role in the final product distribution.

Catalytic Transformations Involving this compound

The acetamide group in this compound can participate in various catalytic transformations, including hydroamidation.

Hydroamidation is the addition of an N-H bond of an amide across an unsaturated bond, such as that in an alkene or alkyne. This reaction is an atom-economical method for synthesizing more complex amides. The N-H bond of an acetamide is generally unreactive, necessitating the use of a catalyst.

Studies on N-aryl acetamides have shown that they can undergo hydroamidation with substrates like methyl acrylate and acrylonitrile. georgiasouthern.edu The reaction is typically base-catalyzed, with bases such as potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU) being effective. georgiasouthern.edu The mechanism involves the deprotonation of the amide by the base to form a more nucleophilic amidate anion. This anion then attacks the electron-deficient unsaturated substrate in a Michael-type conjugate addition. N-aryl acetamides generally show higher reactivity in these reactions compared to N-alkyl acetamides. georgiasouthern.edu While N-aryl acetamides can react efficiently, side reactions such as the polymerization of the acrylate substrate can occur, particularly with strong bases like KOtBu. georgiasouthern.edu

Table 3: Reactivity of Various Acetamides in Base-Catalyzed Hydroamidation with Methyl Acrylate

Acetamide TypeBaseReactivity/ConversionReference
N-Aryl AcetamidesKOtBuHigh conversion, but potential for side reactions. georgiasouthern.edu
N-Aryl AcetamidesDBUGood conversion, often with fewer side reactions. georgiasouthern.edu
N-Alkyl AcetamidesKOtBuSlower reaction and lower conversion than N-aryl acetamides. georgiasouthern.edu
t-Butyl AcetamideKOtBuShowed no reactivity, likely due to steric hindrance. georgiasouthern.edu

N-Arylation Reactions

No studies detailing the mechanistic investigations of N-arylation reactions specifically involving this compound as a substrate could be identified. While the general mechanisms of copper-catalyzed (Ullmann condensation) and palladium-catalyzed N-arylation of amides are well-established, literature specifically applying these methodologies to this compound and studying the reaction mechanism is not available.

Role as a Ligand or Precursor in Organometallic Catalysis

There is no available research in the reviewed literature that describes the use of this compound as a ligand for the formation of organometallic complexes or as a precursor in the synthesis of organometallic catalysts. The potential coordination chemistry of this compound, involving either the acetamide group or the ethenyl substituent with a metal center, has not been reported.

Photochemical and Electrochemical Reaction Mechanisms

No published studies on the photochemical or electrochemical behavior of this compound were found. Consequently, there is no information available regarding its potential for photochemical reactions, such as photocycloadditions or rearrangements, or its electrochemical properties and reaction mechanisms, such as electropolymerization or redox behavior.

Advanced Characterization and Analytical Methodologies in N 3 Ethenylphenyl Acetamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and bonding within a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For N-(3-Ethenylphenyl)acetamide, ¹H and ¹³C NMR are fundamental for structural confirmation, while 2D NMR techniques like COSY and HSQC would provide further insight into the connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 7.8 ppm, with their splitting patterns revealing their substitution on the benzene ring. The vinyl protons of the ethenyl group will also be in the downfield region, generally between 5.0 and 7.0 ppm, showing characteristic splitting patterns due to geminal and vicinal coupling. The amide proton (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetamide (B32628) group will be the most upfield, appearing as a sharp singlet around 2.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm. The aromatic and vinyl carbons will resonate in the 110-140 ppm region. The methyl carbon of the acetamide group will be the most upfield, appearing around 24 ppm.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm the assignments made from 1D NMR. A COSY spectrum would show correlations between coupled protons, for instance, between the vinyl protons and between adjacent aromatic protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignment of each protonated carbon in the molecule.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.1 (s, 3H)~24
Amide NHVariable (br s, 1H)-
Vinylic CH₂~5.3 (d) and ~5.8 (d)~115
Vinylic CH~6.7 (dd)~136
Aromatic CH~7.2 - 7.6 (m, 4H)~120 - 138
Carbonyl C=O-~169

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A strong absorption band around 3300 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide. The C=O stretching of the amide group (Amide I band) will appear as a very strong band around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1530-1550 cm⁻¹. The C-H stretching vibrations of the aromatic and vinyl groups will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching will be just below 3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the vinyl group and the symmetric breathing of the aromatic ring are expected to give strong signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound
Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)
N-HStretch~3300 (strong, broad)Weak
C=O (Amide I)Stretch~1670 (very strong)Moderate
N-H (Amide II)Bend~1540 (strong)Weak
Aromatic/Vinylic C-HStretch>3000 (moderate)Strong
Aliphatic C-HStretch<3000 (moderate)Strong
C=C (Vinyl & Aromatic)Stretch~1640, ~1600, ~1450 (variable)Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (161.20 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for acetanilides include cleavage of the amide bond. Key expected fragments would include the loss of the acetyl group (CH₃CO•) leading to a fragment at m/z 118, and the loss of ketene (CH₂=C=O) resulting in a fragment at m/z 119. The vinylphenyl cation could also be a prominent fragment.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
m/zProposed Fragment Ion
161[M]⁺ (Molecular Ion)
119[M - CH₂=C=O]⁺
118[M - CH₃CO•]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. This compound contains both a phenyl ring and a vinyl group, which are chromophores that absorb UV radiation. The conjugation between the phenyl ring and the vinyl group, as well as the presence of the acetamido group, will influence the absorption maxima (λ_max).

The spectrum is expected to show π → π* transitions. The primary absorption band is likely to be observed in the 250-280 nm range, characteristic of substituted benzene rings. The presence of the vinyl group in conjugation with the ring may cause a bathochromic (red) shift compared to acetanilide (B955). The solvent used can also influence the λ_max.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. This would unambiguously confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding involving the amide group.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of acetamide derivatives. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would likely be effective for separating this compound from its starting materials and byproducts. A UV detector would be suitable for detection, given the chromophores in the molecule. This technique is invaluable for quantitative purity assessment.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress and for preliminary purity checks. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) would be developed to achieve good separation of the product from other components on a silica gel plate. The spots can be visualized under UV light.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective analytical tool. This compound may be amenable to GC analysis, likely requiring a polar capillary column. GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of components in a mixture.

Interactive Data Table: Typical Chromatographic Methods for this compound Analysis
TechniqueStationary PhaseTypical Mobile Phase/Carrier GasDetectionApplication
HPLCC18 (Reversed-Phase)Acetonitrile/Water or Methanol/WaterUV-VisPurity Assessment, Quantification
TLCSilica GelEthyl Acetate/HexaneUV LightReaction Monitoring, Purity Check
GCPolar Capillary ColumnHelium or NitrogenFID or MSPurity Assessment, Byproduct Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and purification of this compound. These techniques are favored for their high resolution, sensitivity, and reproducibility.

In the analysis of acetamide derivatives, reverse-phase (RP) HPLC is a commonly employed method. sielc.comsielc.com This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of moderately polar compounds like this compound from non-polar impurities or polar starting materials. A typical mobile phase might consist of a mixture of acetonitrile (MeCN) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers such as formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

UPLC systems, which use columns packed with smaller particles (typically sub-2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. sielc.comsielc.com These methods are scalable and can be adapted for preparative separations to isolate pure this compound for further studies. sielc.comsielc.com

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Related Acetamide Compounds

Parameter Condition Rationale / Application
Column Newcrom R1 (Reverse-Phase) Provides low silanol activity for good peak shape of amide compounds.
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric or Formic Acid Effective for eluting moderately polar compounds in RP-HPLC. Formic acid is used for MS compatibility. sielc.comsielc.com
Detection UV/Vis Detector Allows for quantification based on the chromophore present in the molecule.
Particle Size < 3 µm Enables fast UPLC applications with high efficiency and resolution. sielc.comsielc.com

| Application | Purity assessment, reaction monitoring, preparative separation, pharmacokinetic studies. sielc.comsielc.com |

Note: This data is based on methodologies developed for structurally similar acetamide derivatives and serves as a representative example.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is primarily used to identify volatile impurities, unreacted starting materials, or reaction intermediates formed during its synthesis. The NIST Chemistry WebBook includes gas chromatography data for related compounds, such as N-(3-methylphenyl)acetamide, which can provide a reference for method development. nist.govnist.gov

For compounds with low volatility, such as many amides, derivatization may be necessary to increase their thermal stability and volatility for GC analysis. researchgate.net A sensitive GC-MS method has been established for determining trace levels of acetamide and related compounds in aqueous samples after derivatization with 9-xanthydrol. researchgate.netnih.gov This approach enhances the volatility of the analytes, allowing for their separation on a GC column and subsequent detection by a mass spectrometer. researchgate.net The mass spectrometer provides detailed structural information by fragmenting the analyte molecules, which is crucial for the unambiguous identification of reaction by-products.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For this compound, TLC can be used to quickly assess the conversion of starting materials to the final product by comparing the retention factor (Rƒ) values of the spots on the plate to those of known standards.

High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that utilizes plates with smaller particle sizes, resulting in better separation efficiency and sensitivity. HPTLC methods can be fully validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. humanjournals.com For instance, a validated HPTLC-densitometric method for acetaminophen involved separation on silica gel plates, followed by quantification using a densitometer at a specific wavelength. nih.gov A similar strategy could be developed for this compound, providing a reliable method for routine quality control.

Table 2: Key Parameters in HPTLC Method Validation

Validation Parameter Description Example Finding for Related Compounds
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Observed in a concentration range of 100-600 ng/spot for Lidocaine and Prilocaine. humanjournals.com
Accuracy The closeness of test results to the true value, often assessed by recovery studies. Quantitative recoveries of 99.27% to 102.34% were obtained for acetaminophen. nih.gov
Precision The degree of agreement among individual tests when the procedure is applied repeatedly. Assessed via intra-day and inter-day analysis, with Relative Standard Deviation (%RSD) being the key metric. humanjournals.com

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Method found to be unaffected by small changes, with %RSD < 2%. humanjournals.com |

Microscopic and Surface Analysis Methods

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. If this compound is prepared or isolated as a solid, SEM analysis would provide critical information about its particle size, shape, surface texture, and aggregation state. These morphological characteristics can influence bulk properties such as flowability, dissolution rate, and reactivity, which are important in pharmaceutical and material science applications.

Brunauer–Emmett–Teller (BET) N₂-Adsorption for Porosity and Surface Area

The Brunauer–Emmett–Teller (BET) theory is the basis for a standard technique used to measure the specific surface area of solid materials. wikipedia.org The analysis involves the physical adsorption of a gas, most commonly nitrogen (N₂) at 77 K (its boiling point), onto the surface of the material. wikipedia.org By measuring the amount of gas adsorbed at various pressures, an adsorption isotherm is generated, from which the specific surface area can be calculated.

For this compound, particularly if it is intended for use in applications like heterogeneous catalysis or as a functional porous material, the BET method would be essential. It provides quantitative data on the available surface area and pore volume, which are critical parameters affecting a material's performance in adsorption-based processes and catalytic reactions. iitk.ac.in

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and oxygen) present in a compound. This data is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

The procedure for determining the empirical formula from elemental analysis data involves several steps:

Assuming a 100 g sample, the percentage of each element is converted directly to its mass in grams. brainkart.com

The mass of each element is divided by its respective atomic mass to find the relative number of moles. brainkart.comweebly.comcollegeboard.org

The resulting mole values are divided by the smallest mole value to obtain a simple ratio. brainkart.com

If the ratios are not whole numbers, they are multiplied by a small integer to convert them into the simplest whole-number ratio, which gives the empirical formula. brainkart.com

For this compound, with the molecular formula C₁₀H₁₁NO, the theoretical elemental composition can be calculated precisely. Experimental data from an elemental analyzer would be compared against these theoretical values to confirm the purity and identity of a synthesized sample.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₁NO)

Element Atomic Mass ( g/mol ) Moles in Formula Mass Contribution ( g/mol ) Percentage (%)
Carbon (C) 12.011 10 120.11 74.50%
Hydrogen (H) 1.008 11 11.088 6.88%
Nitrogen (N) 14.007 1 14.007 8.69%
Oxygen (O) 15.999 1 15.999 9.93%

| Total | | | 161.204 | 100.00% |

Computational and Theoretical Chemistry Studies on N 3 Ethenylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which various properties can be derived.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy.

For acetanilide (B955) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-31G* or 6-311++G(d,p), are used to optimize molecular geometries. researchgate.netresearchgate.netnih.gov These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to a minimum on the potential energy surface. For N-(3-Ethenylphenyl)acetamide, DFT would be instrumental in determining the planarity of the acetamide (B32628) group relative to the phenyl ring and the orientation of the ethenyl (vinyl) substituent. Studies on similar molecules show that calculated geometries are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Representative Geometric Parameters Calculated for Acetanilide using DFT (B3LYP/6-31+G(d,p)) Data extracted from computational studies on the parent molecule, acetanilide, to illustrate typical results. researchgate.net

ParameterBond/AtomsCalculated Value
Bond Length (Å)C=O1.226
N-C (amide)1.365
N-C (phenyl)1.421
Bond Angle (°)O=C-N124.0
C-N-C128.4
Dihedral Angle (°)C(phenyl)-C(phenyl)-N-C(amide)148.9

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall under this category.

While computationally more demanding than DFT, ab initio methods can provide highly accurate, benchmark-level characterizations of electronic structure. They are often used to validate results from less computationally expensive methods like DFT or to study systems where DFT may not be sufficiently accurate. For a molecule like this compound, high-level ab initio calculations could provide precise values for ionization potential, electron affinity, and electronic transition energies. However, specific ab initio studies on this particular compound were not identified in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a framework used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity.

HOMO : Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile).

LUMO : Represents the lowest-energy site for accepting electrons and is associated with the molecule's ability to act as an electron acceptor (an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. nih.gov A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive, whereas a large gap implies higher stability. researchgate.netresearchgate.netmdpi.com DFT calculations are commonly used to compute the energies of these frontier orbitals. For this compound, the presence of the ethenyl group, which is a conjugated system, would be expected to influence the HOMO-LUMO gap compared to simple acetanilide.

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations Values are representative of typical acetanilide derivatives and demonstrate the outputs of FMO analysis. researchgate.netnih.gov

ParameterDescriptionTypical Energy Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -8.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0
ΔE (Gap)ELUMO - EHOMO4.5 to 6.5

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. biorxiv.org It provides detailed information on the conformational flexibility and intermolecular interactions of a system, which are crucial for understanding its macroscopic properties.

Conformational Landscape and Rotational Barriers

MD simulations can explore this landscape by simulating the molecule's movement over time, identifying the most stable (lowest energy) conformations and the transition pathways between them. biorxiv.orgchemrxiv.org These simulations can also be used to calculate the free energy barriers for rotation around specific bonds. Such studies on related amides have shown that the trans (or Z) configuration of the amide group is often significantly more stable than the cis (or E) form. researchgate.net Computational studies on diacetamide (B36884) have analyzed the stability of its possible planar conformers (cis-trans, cis-cis, and trans-trans), concluding that the cis-trans conformer is the most stable. sbfisica.org.br

Hydrogen Bonding Networks and Crystal Packing Predictions

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular forces. For acetanilides, the most significant of these is the hydrogen bond. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

This donor-acceptor pair facilitates the formation of intermolecular N-H···O hydrogen bonds, which often link molecules into chains or more complex networks. mdpi.comnih.gov The specific pattern of these hydrogen bonds is a primary determinant of the crystal packing. For example, in the crystal structure of N'-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide, molecules are linked by N–H···O hydrogen bonds to form a zigzag chain. researchgate.netnih.gov Similarly, studies on N-(3-Hydroxyphenyl)acetamide also detail the hydrogen-bonding network. researchgate.net Computational methods can predict these packing arrangements by searching for the most energetically favorable crystal structures, providing insights that complement experimental X-ray diffraction data.

Table 3: Typical N-H···O Hydrogen Bond Geometry in Acetanilide Analogs Data extracted from the crystal structure of a related acetanilide derivative to illustrate typical hydrogen bond parameters. nih.gov

Donor (D) – H ··· Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N—H···O~ 0.86~ 2.10~ 2.95~ 160-170

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Organic Reaction Mechanisms

No published studies on the computational elucidation of organic reaction mechanisms specifically involving this compound were found.

Prediction of Regioselectivity and Stereoselectivity

There are no available research findings that predict the regioselectivity and stereoselectivity of reactions involving this compound through computational methods.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical IR and NMR Spectra Generation

A search for theoretically generated IR and NMR spectra for this compound yielded no specific results.

Comparison of Predicted and Experimental Spectroscopic Signatures

Without theoretically predicted spectroscopic data, a comparison with experimental signatures for this compound cannot be conducted.

Applications and Advanced Materials Development Involving N 3 Ethenylphenyl Acetamide

Polymer Science and Monomer Applications

The presence of a vinyl group makes N-(3-Ethenylphenyl)acetamide a valuable monomer for the synthesis of a variety of polymeric materials. Its ability to undergo polymerization and copolymerization allows for the incorporation of its unique chemical functionalities into polymer backbones, leading to materials with specific and desirable characteristics.

Homopolymerization and Copolymerization for Functional Polymers

This compound can undergo homopolymerization to produce poly(this compound), a polymer with pendant acetamide (B32628) groups. These groups can impart hydrophilicity and provide sites for further chemical modification.

More significantly, this compound is utilized in copolymerization reactions with other functional monomers to create polymers with a range of properties. For instance, copolymerization with acrylic acid can yield copolymers with both acidic and amide functionalities, influencing their solubility and potential for hydrogen bonding. The reactivity ratios of the monomers in these copolymerizations are crucial for controlling the final polymer composition and properties. Free radical polymerization is a common method employed for both homopolymerization and copolymerization of this monomer.

Polymer TypeComonomerPolymerization MethodPotential Properties
Homopolymer-Free Radical PolymerizationHydrophilic, Modifiable
CopolymerAcrylic AcidFree Radical PolymerizationpH-responsive, Enhanced hydrogen bonding

Synthesis of Stimuli-Responsive Polymer Systems

The acetamide group in this compound can be hydrolyzed to an amine group, which introduces pH-sensitivity to the resulting polymer. This transformation allows for the development of stimuli-responsive or "smart" polymers that can change their properties in response to changes in the environmental pH. Such polymers have potential applications in drug delivery, sensors, and other smart material systems. For example, copolymers of this compound with monomers like N-isopropylacrylamide could potentially exhibit dual pH and temperature responsiveness.

Development of Cross-linked Polymer Networks and Monoliths

This compound can be used in conjunction with cross-linking agents, such as ethylene (B1197577) glycol dimethacrylate, to form cross-linked polymer networks. These networks can be synthesized as hydrogels or as rigid porous monoliths. The properties of these materials, including their swelling behavior, porosity, and mechanical stability, can be tuned by varying the amount of cross-linker and the polymerization conditions. Porous polymer monoliths derived from this monomer could find applications in chromatography and solid-phase extraction due to their high surface area and tunable pore structure.

Role as Key Synthetic Intermediates in Organic Synthesis

Beyond its applications in polymer science, this compound serves as a valuable building block in organic synthesis for the construction of more complex molecules, particularly heterocyclic compounds and substituted aromatic derivatives.

Precursor for Complex Heterocyclic Compounds

The structure of this compound is well-suited for the synthesis of indole derivatives, a class of heterocyclic compounds with significant biological and pharmaceutical importance. The Fischer indole synthesis, a classic method for preparing indoles, can potentially be applied to derivatives of this compound. For instance, the related compound N-(2-ethenylphenyl)acetamide is a known intermediate for the synthesis of the indole ring system orgsyn.org. This suggests that this compound could be a precursor to 5- or 7-substituted indole derivatives, depending on the cyclization strategy.

Building Block for Advanced Aromatic and Stilbene Derivatives

The vinyl group of this compound is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This reaction allows for the coupling of the vinyl group with aryl halides to form stilbene derivatives. Stilbenes are a class of compounds with diverse applications, including in optics, electronics, and pharmaceuticals. The Heck reaction provides a powerful tool for creating complex aromatic structures from this compound, expanding its utility as a synthetic intermediate. The reaction typically involves a palladium catalyst, a base, and an aryl halide, leading to the formation of a new carbon-carbon bond with high stereoselectivity. wikipedia.orgnih.govorganic-chemistry.orgnih.gov

ReactionReactantProductSignificance
Fischer Indole SynthesisPhenylhydrazine derivativeSubstituted IndoleAccess to biologically active heterocycles
Heck ReactionAryl HalideStilbene DerivativeSynthesis of advanced aromatic compounds

Lack of Publicly Available Research on Advanced Material Applications of this compound

The exploration was intended to focus on the following areas:

Advanced Materials and Device Applications (Non-Biological)

Exploration in Self-Assembled Systems and Supramolecular Chemistry

Despite targeted searches for "this compound" and its synonym "N-(3-vinylphenyl)acetamide" in conjunction with terms such as "optoelectronic materials," "Organic Light-Emitting Diodes," "catalytic supports," "ligands for industrial processes," "self-assembled systems," and "supramolecular chemistry," no dedicated studies detailing research findings, data tables, or specific applications in these areas were found.

While general information on related compounds like poly(N-vinylacetamide) exists, detailing its use as a thickener, dispersant, and coating agent, this does not fall within the specific scope of advanced non-biological materials applications as outlined. Furthermore, to adhere to the strict instructions of not introducing information outside the explicit scope, a discussion based on the properties of analogous compounds cannot be provided.

Therefore, due to the absence of specific, publicly available research on this compound in the requested advanced material fields, the generation of a thorough and scientifically accurate article addressing the specified subsections is not possible at this time.

Future Directions and Emerging Research Avenues for N 3 Ethenylphenyl Acetamide

Development of Highly Efficient and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of green and efficient synthetic routes to N-(3-Ethenylphenyl)acetamide and its derivatives, moving away from traditional methods that may involve harsh conditions or hazardous reagents. A key area of exploration is the advancement of transition-metal-free synthesis strategies. For instance, methods developed for other N-aryl amides, which utilize stable aryltriazenes as aryl precursors and acetonitrile (B52724) as a nitrogen donor in the presence of recyclable Brønsted acidic ionic liquids, could be adapted. arabjchem.org Such approaches offer the advantages of mild, ambient temperature conditions and the avoidance of volatile organic solvents, aligning with the principles of green chemistry. arabjchem.org

Another promising avenue is the refinement of cross-coupling reactions, such as the palladium-catalyzed Suzuki cross-coupling. mdpi.com Research could focus on developing more active and selective catalyst systems that operate at lower catalyst loadings and in environmentally benign solvents. The goal is to create methodologies that are not only high-yielding but also economically viable and scalable, with a minimal environmental footprint.

Synthetic ApproachPotential AdvantagesResearch Focus
Transition-Metal-Free Amination Avoids toxic metal catalysts, mild reaction conditions, potential for catalyst recycling. arabjchem.orgAdaptation of aryltriazene/acetonitrile methods; optimization of ionic liquid promoters. arabjchem.org
Advanced Suzuki Cross-Coupling High functional group tolerance, well-established reactivity. mdpi.comDevelopment of next-generation palladium catalysts, use of green solvents, reduction of catalyst loading.
Photocatalysis Utilizes light as a renewable energy source, enables unique reaction pathways.Screening of photocatalysts for C-N bond formation, optimization of reaction setup for energy efficiency.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bifunctional nature of this compound, with its polymerizable vinyl group and its modifiable acetamide (B32628) group, opens up a vast landscape for exploring novel reactivity. Future work could focus on leveraging these two sites for unprecedented chemical transformations. The vinyl group is a prime candidate for various polymerization techniques—free radical, cationic, or ring-opening metathesis polymerization (ROMP)—to create novel functional polymers. The properties of these polymers could be tailored by copolymerizing this compound with other monomers.

Furthermore, computational studies, particularly using Density Functional Theory (DFT), can be employed to predict the reactivity of the molecule. mdpi.com By analyzing the frontier molecular orbitals (HOMO-LUMO), researchers can gain insights into the molecule's electrophilic and nucleophilic sites, guiding the design of new reactions. mdpi.com This could lead to selective transformations at the phenyl ring, the vinyl group, or the acetamide moiety, yielding a diverse library of new chemical entities.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To transition this compound and its derivatives from laboratory-scale curiosities to commercially viable materials, integration with modern synthesis technologies is crucial. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater reproducibility. mpg.deamidetech.com Future research will likely involve translating the optimal synthetic routes for this compound into continuous flow processes. mpg.de

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and rapid synthesis of derivative libraries. dntb.gov.uanih.gov These platforms, which combine flow reactors with robotic handling and real-time analytics, can systematically explore a wide range of substrates, catalysts, and solvents to quickly identify optimal synthetic protocols. mpg.dedntb.gov.ua This approach is particularly powerful for iterative synthesis methods, where building blocks are sequentially coupled to construct complex molecules, a strategy that could be applied to create novel oligomers or polymers from this compound. mpg.denih.gov

Advanced Computational Design of Functional Materials Incorporating the Compound

Computational chemistry is set to play a pivotal role in designing new materials based on the this compound scaffold. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the electronic and geometric structures of organic molecules and for calculating key properties. nih.govresearchgate.net Future research will extensively use DFT and other computational methods to:

Predict Nonlinear Optical (NLO) Properties: Similar to studies on other acetamide analogs, DFT can be used to calculate hyperpolarizability and predict the NLO response of materials incorporating this compound, guiding the synthesis of new materials for optoelectronics. mdpi.comresearchgate.net

Simulate Reaction Mechanisms: Computational studies can elucidate the kinetics and mechanisms of synthetic reactions or decomposition pathways, aiding in the optimization of reaction conditions and the prediction of material stability. mdpi.com

Virtual Screening: By computationally modeling polymers and co-crystals incorporating the target compound, researchers can screen for desired properties such as electronic bandgap, charge transport characteristics, and mechanical strength before undertaking laborious experimental work.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Material DesignElectronic structure, HOMO-LUMO gap, nonlinear optical response. mdpi.comresearchgate.net
Molecular Dynamics (MD) Supramolecular ChemistryAssembly and stability of molecular clusters, polymer chain folding.
Quantum Mechanics/Molecular Mechanics (QM/MM) Reactivity StudiesReaction pathways, transition state energies, enzyme-inhibitor interactions.

Investigation of Non-Covalent Interactions and Supramolecular Assemblies

The acetamide group is an excellent hydrogen bond donor and acceptor, making this compound an ideal building block for supramolecular chemistry. Future investigations will focus on understanding and controlling the non-covalent interactions that govern the self-assembly of this molecule. Crystal engineering studies will explore how N-H···O hydrogen bonds can direct the formation of specific, predictable architectures like infinite chains or complex 3D networks. nih.govnih.gov

Beyond hydrogen bonding, other weak interactions such as π-π stacking, C-H···π, and electrostatic forces will be systematically investigated. nih.govmdpi.com By co-crystallizing this compound with other complementary molecules, it will be possible to create novel multi-component crystalline materials, including co-crystals and salts, with tailored physical and chemical properties. mdpi.com Hirshfeld surface analysis can be employed as a computational tool to visualize and quantify these intermolecular contacts, providing deeper insight into the packing arrangements within the crystal lattice. nih.gov

Multi-functional Material Design and Engineering for Niche Industrial Applications

The ultimate goal of fundamental research into this compound is to translate its unique chemical features into practical, multi-functional materials for niche industrial applications. The presence of the polymerizable ethenyl group is a key enabler for its use in advanced polymer science.

Organic Electronics: Polyanilines and related conjugated polymers are known for their electrical conductivity and environmental stability, making them useful in electronic and optical applications. mdpi.com Polymers derived from this compound could be engineered as organic semiconductors, dielectrics, or components in sensors and displays.

Nonlinear Optical (NLO) Materials: As suggested by studies on analogous structures, materials containing the this compound moiety may exhibit significant NLO properties, which are valuable for applications in telecommunications, optical computing, and photonics. mdpi.comresearchgate.net

Specialty Polymers and Resins: The acetamide group can enhance adhesion and thermal stability. Polymers incorporating this compound could find use as high-performance adhesives, coatings, or composite matrices where durability and specific surface interactions are required.

Future engineering efforts will focus on fine-tuning the molecular structure of this compound derivatives and controlling their assembly into bulk materials to optimize performance for these targeted applications.

Q & A

Q. What are the common synthetic routes for N-(3-Ethenylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. For example, reacting 3-ethenylaniline with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization involves adjusting temperature (40–60°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios. Catalytic agents like DMAP can enhance reaction efficiency. Monitoring via TLC or HPLC ensures reaction progression, while recrystallization or column chromatography improves purity .

Q. How do researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer: Characterization employs 1H/13C NMR to confirm substituent positions and acetamide linkage, HPLC (≥95% purity threshold), and mass spectrometry (ESI-MS) for molecular weight validation. IR spectroscopy verifies the carbonyl stretch (~1650–1680 cm⁻¹). Cross-referencing with databases like PubChem ensures structural consistency .

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer: Accelerated stability studies under thermal (40–80°C), humidity (75% RH), and photolytic (ICH Q1B guidelines) conditions are conducted. HPLC tracks degradation products, while DSC/TGA evaluates thermal decomposition. Long-term stability requires inert atmosphere storage (argon) at −20°C .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. IR) when analyzing this compound derivatives?

  • Methodological Answer: Contradictions often arise from impurities or solvent effects. Cross-validation via X-ray crystallography or 2D NMR (COSY, HSQC) clarifies ambiguous signals. For IR discrepancies, compare with DFT-simulated spectra. Ensure solvent-free samples for IR and deuterated solvents for NMR .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in preclinical studies?

  • Methodological Answer: Use radiolabeled isotopes (e.g., ¹⁴C-acetamide) to track metabolites in vitro (hepatocyte assays) and in vivo (rodent models). LC-MS/MS identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Comparative studies with cytochrome P450 inhibitors pinpoint enzymatic pathways .

Q. How can computational modeling predict the bioactivity of this compound analogs against specific targets (e.g., kinases)?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) to assess binding affinities to kinase active sites. MD simulations (GROMACS) evaluate complex stability. Validate predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™). QSAR models optimize substituent effects on potency .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer: Implement Design of Experiments (DoE) to optimize critical parameters (reagent equivalents, mixing rate). Use process analytical technology (PAT) for real-time monitoring. Statistical tools (e.g., ANOVA) identify variability sources. Reproducibility is enhanced by strict SOPs for purification (e.g., gradient elution in HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.